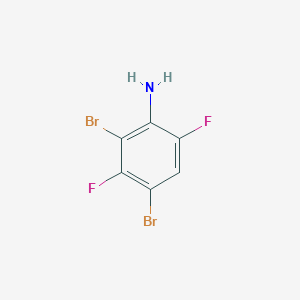

2,4-Dibromo-3,6-difluoroaniline

Vue d'ensemble

Description

2,4-Dibromo-3,6-difluoroaniline is a chemical compound used in chemical synthesis . It has a molecular weight of 286.9 .

Synthesis Analysis

The synthesis of similar compounds involves reaction temperatures of 10-30°C, with reaction times of 4-6 hours . The reaction solvent is water, and the reactants are added in a specific ratio .Molecular Structure Analysis

The molecular structure of similar compounds has been determined using diffraction studies on single crystals .Chemical Reactions Analysis

The bromo-substituent in similar compounds allows Pd-catalysed coupling reactions for expanding the size of the molecule .Physical And Chemical Properties Analysis

2,4-Dibromo-3,6-difluoroaniline is a solid at room temperature . It has a molecular weight of 286.9 .Applications De Recherche Scientifique

Haloaniline-Induced In Vitro Nephrotoxicity

Haloanilines, including compounds similar to 2,4-Dibromo-3,6-difluoroaniline, are utilized as chemical intermediates in manufacturing pesticides, dyes, and drugs. Studies have evaluated their nephrotoxic effects in vitro, demonstrating that certain haloaniline derivatives can be potent nephrotoxicants, affecting renal function through mechanisms like lactate dehydrogenase (LDH) release and alterations in gluconeogenesis capacity (Hong et al., 2000).

Spectroscopic and Quantum Chemical Studies

Research has focused on the structural and physicochemical characterization of haloaniline derivatives, including 2,4-Dibromo-3,6-difluoroaniline, using spectroscopic and quantum chemical methods. These studies provide insights into the electronic characteristics, molecular structure, and potential applications in materials science (Kose et al., 2015).

Chemical Synthesis and Local Anesthetic Activity

Derivatives of 2,4-Dibromo-3,6-difluoroaniline have been explored for the synthesis of biologically active compounds, including those with local anesthetic properties. Such research indicates the potential pharmaceutical applications of these derivatives (Gataullin et al., 1999).

Environmental Impact and Alternative Surfactants

The environmental behaviors and potential adverse effects of fluorinated compounds, including those related to 2,4-Dibromo-3,6-difluoroaniline, have been studied, particularly in the context of their use in aqueous film-forming foams for fire extinguishing. Research into alternatives to environmentally persistent and toxic fluorinated surfactants is ongoing, aiming to identify compounds with lower environmental impact (Ruan et al., 2015).

Mécanisme D'action

Target of Action

Similar compounds have been employed in the synthesis of receptor antagonists, suggesting potential interactions with specific cellular receptors .

Mode of Action

The compound may interact with its targets through hydrogen bonding or other types of molecular interactions, leading to changes in cellular processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,4-Dibromo-3,6-difluoroaniline . These factors could include pH, temperature, and the presence of other molecules in the environment.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2,4-dibromo-3,6-difluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2F2N/c7-2-1-3(9)6(11)4(8)5(2)10/h1H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRKOSTCYPCHQEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)F)Br)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dibromo-3,6-difluoroaniline | |

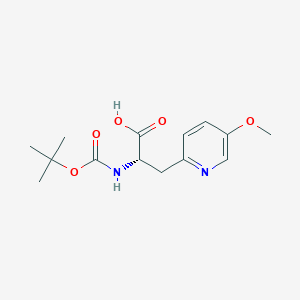

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

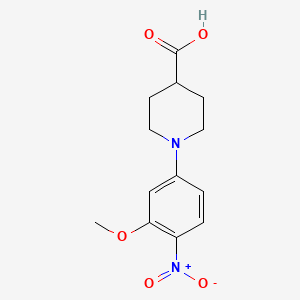

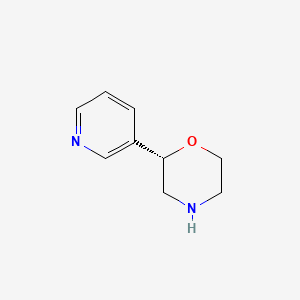

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(7-methoxy-1-benzofuran-2-yl)ethyl]cycloheptanamine](/img/structure/B1648956.png)

![N-(3-acetylphenyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B1648964.png)

![N-{3-[4-Amino-2-(trifluoromethyl)phenoxy]-phenyl}acetamide](/img/structure/B1648967.png)

![3-[(3S)-3-Pyrrolidinyl]pyridine](/img/structure/B1648968.png)

![(2-Chloro-6-fluorobenzyl) [2-(2,3-dimethylphenoxy)ethyl]cyanocarbonimidodithioate](/img/structure/B1648976.png)